Regioisomeric Differentiation: Thiophen-2-yl vs Thiophen-3-yl Substitution at Pyrazole C3
The thiophen-2-yl substitution at the C3 position of the pyrazole ring orients the sulfur atom closer to the difluoromethyl-bearing N1 position compared to the thiophen-3-yl regioisomer (CAS 2092061-31-7), altering the electronic environment at the pyrazole core. This positional difference affects the acid's pKa and the conformational preferences of derived amides. In the closely related thiophene-containing SDHI inhibitor series reported by Walter et al. (2018), the thiophene ring position was critical for antifungal potency against Ascomycete pathogens .
| Evidence Dimension | Thiophene attachment position and electronic effect |
|---|---|
| Target Compound Data | Thiophen-2-yl at C3 (2-position attachment of thiophene); CAS 2091705-38-1 |
| Comparator Or Baseline | Thiophen-3-yl at C3 (3-position attachment of thiophene); CAS 2092061-31-7 |
| Quantified Difference | Structural isomers with distinct sulfur orientation; 2-thienyl vs 3-thienyl connectivity yields different π-conjugation with the pyrazole ring |
| Conditions | Structural comparison; biological activity context from SDHI carboxamide derivatives |
Why This Matters
Selection of the correct regioisomer is critical for SAR reproducibility in SDHI lead optimization, where even regioisomeric thiophene connectivity can alter enzyme inhibition potency by orders of magnitude.
- [1] Walter, H.; Lamberth, C.; Corsi, C. Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. Monatsh. Chem. 2018, 149, 791–799. View Source
